molecular formula C17H25Cl2N B1610501 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine CAS No. 766462-77-5

1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine

Cat. No.: B1610501
CAS No.: 766462-77-5
M. Wt: 314.3 g/mol
InChI Key: AYHHTXUMSBRQFM-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine is a synthetic organic compound characterized by its unique cyclobutyl and dichlorophenyl groups

Preparation Methods

The synthesis of 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the dichlorophenyl group. Common synthetic routes may involve:

    Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Dichlorophenyl Group: This step often involves the use of chlorinating agents to introduce chlorine atoms at specific positions on the phenyl ring.

    Final Assembly: The final step involves coupling the cyclobutyl and dichlorophenyl intermediates under controlled conditions to form the target compound.

Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity. These methods often involve large-scale reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of a wide range of analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.

    Medicine: The compound’s pharmacological properties are of interest for developing new therapeutic agents.

    Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine stands out due to its distinctive cyclobutyl and dichlorophenyl groups. Similar compounds may include:

    1-(1-(3,4-Dichlorophenyl)cyclobutyl)ethanone: Shares the dichlorophenyl group but differs in the cyclobutyl substitution.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains the dichlorophenyl group but has a different core structure.

    1-(3,4-Dichlorophenyl)piperazine: Another compound with the dichlorophenyl group but a different ring system.

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2N/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13/h6-7,11-12,16H,5,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHHTXUMSBRQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517662
Record name 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766462-77-5
Record name Chlorosibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766462-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766462775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORO-SIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2HUY58WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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